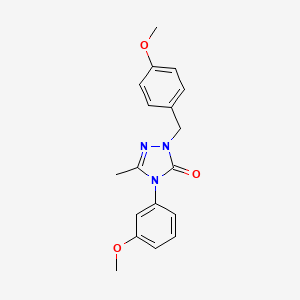![molecular formula C22H23N3O2 B2673384 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 877287-06-4](/img/structure/B2673384.png)
1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that finds applications in various fields including medicinal chemistry, biological research, and potentially in industrial processes. This compound, due to its unique structural features, presents interesting possibilities for scientific exploration and practical uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps, often starting from simpler, commercially available starting materials. The typical synthetic route involves the following key steps:
Synthesis of the benzimidazole core: : This is often achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the methoxyphenyl group: : This step typically involves nucleophilic substitution reactions or coupling reactions facilitated by palladium catalysts.
Formation of the pyrrolidinone ring: : This is usually accomplished through cyclization reactions under basic or acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be carried out using batch or continuous flow methods to ensure consistency and scalability. The process would incorporate optimized reaction conditions, including temperature, pressure, solvent choice, and catalyst selection, to maximize yield and purity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: : This could convert certain functional groups within the molecule to their corresponding oxidized forms.
Reduction: : Functional groups such as ketones can be reduced to alcohols.
Substitution: : Nucleophilic or electrophilic substitution can alter the substituents on the phenyl or benzimidazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Reagents such as halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: : Possible products include carboxylic acids or aldehydes.
Reduction: : Alcohol derivatives of the compound.
Substitution: : Various substituted benzimidazole or phenyl derivatives.
科学的研究の応用
This compound is utilized in various scientific research areas:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Potential use as a molecular probe or in the design of bioactive compounds for research.
Medicine: : Investigation into its potential therapeutic properties, possibly as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: : Applications in materials science, such as the development of polymers or as a catalyst in certain chemical reactions.
作用機序
The biological effects of 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one are driven by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action might involve:
Binding to active sites: : Altering the activity of enzymes.
Modulating receptor activity: : Influencing signal transduction pathways.
Interacting with DNA/RNA: : Affecting gene expression or protein synthesis.
類似化合物との比較
Similar compounds might include those with benzimidazole, pyrrolidinone, or methoxyphenyl groups:
1-(2-Methoxyphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(2-Methylallyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(2-Methoxyphenyl)-4-(1-(2-methylallyl)-1H-pyrrolidin-2-one
This particular compound stands out due to its unique combination of functional groups, which confer distinctive chemical reactivity and potential biological activity.
Conclusion
1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure and diverse reactivity make it a subject of interest for ongoing research and development.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)13-25-18-9-5-4-8-17(18)23-22(25)16-12-21(26)24(14-16)19-10-6-7-11-20(19)27-3/h4-11,16H,1,12-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJNAZOTBPCVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-benzodioxol-5-yl)-3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2673303.png)

![(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde](/img/structure/B2673306.png)


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2673310.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2673314.png)
![(5E)-5-[(2E)-2-[1-[(E)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/new.no-structure.jpg)

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)
![methyl 2-[(2Z)-2-[(2,4-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2673319.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2673321.png)
![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]-N-propylacetamide](/img/structure/B2673322.png)
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2673324.png)
